Synthesis Efficiency: 90% Yield vs. 52–65% for the 9,9-Dibromo [6.1.0] Homolog
Under optimized dibromocarbene addition conditions (cycloheptene, CHBr₃, t-BuOK, pentane, -5 to 20 °C, inert atmosphere), 8,8-dibromobicyclo[5.1.0]octane is obtained in 90% isolated yield after chromatographic purification . By direct comparison, the literature value for 9,9-dibromobicyclo[6.1.0]nonane—the immediate higher homolog synthesized from cyclooctene—is only 52–65% under analogous conditions . This 25–38 percentage point yield advantage translates to substantially lower cost per gram of isolable intermediate in multi-step sequences.
| Evidence Dimension | Isolated yield of dibromocarbene addition to cycloalkene |
|---|---|
| Target Compound Data | 90% (8,8-dibromobicyclo[5.1.0]octane, from cycloheptene) |
| Comparator Or Baseline | 52–65% (9,9-dibromobicyclo[6.1.0]nonane, from cyclooctene, literature range) |
| Quantified Difference | 25–38 absolute percentage points higher; 1.4- to 1.7-fold yield advantage |
| Conditions | Bromoform / t-BuOK / pentane, -5 to 20 °C, inert atmosphere (Ar), chromatographic isolation |
Why This Matters
In procurement decisions for multi-step synthesis campaigns, a 1.4–1.7× yield advantage at the first committed step directly reduces raw material costs and waste, favoring the [5.1.0] scaffold over the [6.1.0] homolog whenever the ring-expansion product target is an eight-membered carbocycle.
